hexa-3,4-dien-1-aminehydrochloride
Description
Significance of Dienamine Hydrochlorides in Advanced Synthetic Methodologies
Dienamine hydrochlorides are valuable precursors in a variety of advanced synthetic methodologies due to the dual reactivity of the diene and the amine functionalities. The amine group, in its free base form, is a potent nucleophile and can direct a wide range of chemical transformations. researchgate.netnumberanalytics.com The hydrochloride salt form, while rendering the amine less nucleophilic, provides a stable means of storing and handling the compound, with the active free amine readily generated by treatment with a base.
The allene (B1206475) moiety within the dienamine structure is a high-energy functional group that can participate in a diverse array of pericyclic reactions, cycloadditions, and transition metal-catalyzed transformations. The combination of the amine and the diene allows for complex molecule synthesis, often in a stereocontrolled manner. For instance, the amine can act as an internal nucleophile, leading to the formation of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov
The hydrochloride salt can also play a direct role in certain reactions, for example, by acting as a Brønsted acid catalyst or by influencing the stereochemical outcome of a reaction. The controlled release of HCl can be a key factor in reactions that require acidic conditions to proceed.
A summary of the key reactive sites and their potential transformations is presented in the table below:
| Functional Group | Type of Reactions | Potential Products |
| Primary Amine | Nucleophilic addition, N-alkylation, N-acylation, Imine formation | Substituted amines, Amides, Imines |
| Allene | Cycloadditions, Pericyclic reactions, Metal-catalyzed couplings | Cyclic compounds, Heterocycles |
| Hydrochloride | Acid catalysis, In-situ generation of free amine | Various, depending on the reaction |
Historical Context and Recent Advancements in Amine-Mediated Reactions
The use of amines in organic synthesis has a rich history, dating back to the foundational principles of organic chemistry. numberanalytics.com Initially, amines were primarily recognized for their basicity and nucleophilicity. numberanalytics.com Over the decades, the understanding of amine reactivity has expanded dramatically. The development of amine-directed reactions, where the amine group controls the regioselectivity and stereoselectivity of transformations at other parts of the molecule, has been a significant area of advancement. researchgate.net
Recent progress has focused on the development of catalytic systems that utilize amines. Organocatalysis, where a small organic molecule like an amine is used to catalyze a reaction, has emerged as a powerful tool in asymmetric synthesis. researchgate.netresearchgate.net For example, primary and secondary amines are known to react with carbonyl compounds to form enamines and dienamines, which are key intermediates in a wide range of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net
Furthermore, the integration of amine chemistry with transition metal catalysis has opened up new avenues for efficient and selective synthesis. researchgate.net Amines can act as ligands for transition metals, directing the catalytic activity to specific sites within the molecule. This has led to the development of novel C-H activation and functionalization reactions, allowing for the direct modification of otherwise unreactive carbon-hydrogen bonds. researchgate.netnih.gov
Research Trajectories for Alkadiene-Containing Primary Amine Systems
The future of research on alkadiene-containing primary amine systems, such as hexa-3,4-dien-1-amine, is poised to explore several exciting directions. A primary focus will be on the development of novel catalytic systems that can selectively functionalize the allene or the amine in the presence of the other reactive group. This includes the design of new chiral catalysts for asymmetric transformations, leading to the synthesis of enantiomerically pure compounds. nih.govnih.gov
Another promising area is the application of these systems in cascade reactions. The unique arrangement of functional groups in hexa-3,4-dien-1-amine hydrochloride allows for the design of reaction sequences where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. researchgate.net This is a highly desirable strategy in modern organic synthesis for its efficiency and atom economy.
The investigation of the biological activity of molecules derived from alkadiene-containing primary amines is also a significant research trajectory. The structural motifs accessible from these precursors are found in numerous biologically active natural products and pharmaceuticals. nih.govresearchgate.net Therefore, the development of synthetic routes to new derivatives could lead to the discovery of novel therapeutic agents.
Finally, the exploration of photoredox and electrochemical methods for the activation and transformation of these systems is a burgeoning field. acs.org These techniques offer mild and sustainable alternatives to traditional synthetic methods and could unlock new reactivity patterns for alkadiene-containing primary amines.
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,4H,5-7H2,1H3;1H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFYSCIPYTPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C=CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hexa 3,4 Dien 1 Amine Hydrochloride and Analogous Structures
Diverse Synthetic Routes to Alkadiene-Substituted Amines
The construction of the hexa-3,4-dien-1-amine backbone can be approached through various synthetic strategies. These routes often involve the initial formation of a suitable precursor followed by the introduction or modification of the amine functionality.
Catalytic Approaches to Dienamine Precursors
Catalytic methods offer efficient and atom-economical pathways to dienamine precursors. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly powerful strategy. beilstein-journals.orgacs.orgwikipedia.org The hydroamination of allenes can lead to the formation of allylic amines, which are valuable synthetic intermediates. beilstein-journals.org
Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides has been shown to proceed under mild conditions, yielding N-allylic sulfonamides with high regioselectivity and E-selectivity. beilstein-journals.org For instance, the reaction of monosubstituted allenes with sulfonamides in the presence of a (PPh₃)AuCl/AgOTf catalyst system affords the corresponding N-allylic sulfonamides in good yields. This approach could be adapted to a precursor of hexa-3,4-dien-1-amine, followed by deprotection of the sulfonamide to yield the primary amine.
Palladium-catalyzed reactions also provide a versatile toolkit for the synthesis of alkenylamines. A palladium-catalyzed three-component reaction involving the 4,3- or 4,1-selective alkenylamination of terminal dienes has been reported. nih.gov This method allows for the coupling of alkenyl triflates with various amines, offering a potential route to substituted dienamines.
Furthermore, rhodium-catalyzed hydroamination of allenes has been demonstrated to produce α-chiral allylic amines with high regio- and enantioselectivity. rsc.org The use of a rhodium(I)/Josiphos catalyst with benzophenone (B1666685) imine as an ammonia (B1221849) surrogate allows for the synthesis of valuable chiral allylic amines. rsc.org This methodology could be explored for the asymmetric synthesis of hexa-3,4-dien-1-amine analogs.
A summary of representative catalytic approaches is presented in the table below.
| Catalyst System | Substrates | Product Type | Key Features |
| (PPh₃)AuCl/AgOTf | Allenes, Sulfonamides | N-Allylic Sulfonamides | Mild conditions, high regio- and E-selectivity. beilstein-journals.org |
| Pd-Xantphos / Pd-Phosphoramidite | Terminal Dienes, Alkenyl Triflates, Amines | Alkenylamines | Regiodivergent synthesis (4,3- or 4,1-addition). nih.gov |
| Rh(I)/Josiphos | Allenes, Benzophenone Imine | α-Chiral Allylic Amines | High regio- and enantioselectivity. rsc.org |
Functional Group Interconversions for Primary Amine Moiety Generation
Once a suitable dienyl or allenyl precursor containing a latent amine functionality is synthesized, various functional group interconversions can be employed to generate the primary amine.
A common and reliable method is the reduction of nitriles. An SN2 reaction of a suitable halo-diene or halo-allene with a cyanide salt, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the desired primary amine. libretexts.orgyoutube.com This two-step sequence is a well-established method for the introduction of a primary amino group. libretexts.org
Another effective strategy is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide (B116566) with a suitable halo-diene or halo-allene. The resulting N-alkylated phthalimide can then be hydrolyzed, typically under basic or acidic conditions, to release the primary amine. libretexts.org This method is particularly useful for avoiding the over-alkylation often observed in direct reactions with ammonia. libretexts.org
The reduction of azides also provides a clean route to primary amines. An alkyl halide can be converted to an alkyl azide (B81097) via an SN2 reaction with sodium azide. The subsequent reduction of the azide, which can be achieved through catalytic hydrogenation or with reagents like LiAlH₄, yields the primary amine. youtube.com
Reductive amination of a suitable aldehyde or ketone precursor is another viable option. The reaction of a carbonyl compound with ammonia in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, can directly produce a primary amine. libretexts.org
The following table summarizes these key functional group interconversion strategies.
| Precursor Functional Group | Reagents | Product | Key Advantages |
| Nitrile | 1. LiAlH₄ 2. H₂O | Primary Amine | Reliable and widely applicable. libretexts.orgyoutube.com |
| Phthalimide | 1. Hydrazine or Acid/Base Hydrolysis | Primary Amine | Avoids over-alkylation. libretexts.org |
| Azide | 1. H₂, Pd/C or LiAlH₄ | Primary Amine | Clean conversion. youtube.com |
| Aldehyde/Ketone | NH₃, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Primary Amine | Direct conversion from carbonyls. libretexts.org |
Strategic Salt Formation and Stability Considerations for Amine Hydrochlorides
The conversion of hexa-3,4-dien-1-amine to its hydrochloride salt is a crucial step for purification, handling, and storage. Amines readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comyoutube.comquora.com This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom by the acidic proton of HCl, resulting in the formation of an ammonium cation and a chloride anion. youtube.com
The resulting amine hydrochloride is an ionic compound, which typically presents as a crystalline solid. youtube.comoxfordreference.com This property often facilitates purification through crystallization from a suitable solvent. The increased polarity of the salt also renders it more soluble in polar solvents, including water, a property that can be exploited in extraction and purification procedures. quora.comoxfordreference.com
The stability of amine hydrochlorides is an important consideration. While generally stable, their stability can be influenced by factors such as the presence of moisture and the pH of the environment. In the presence of a strong base, the salt can be readily converted back to the free amine. youtube.com The stability of the amine salt is also limited by hydrolysis, and in concentrated acidic solutions, additional acid molecules may be taken up. pitt.edu
The stability of the allene (B1206475) functional group itself must also be considered. Allenes can be sensitive to acidic conditions and may undergo rearrangements or other reactions. Therefore, the conditions for salt formation must be carefully controlled to avoid degradation of the allenic moiety. The choice of solvent and the stoichiometry of the acid are critical parameters. The formation of the hydrochloride salt of an amine is typically achieved by treating a solution of the amine in an organic solvent (e.g., diethyl ether, methanol, or isopropanol) with a solution of HCl in a suitable solvent or with gaseous HCl.
Development of Stereoselective Synthetic Pathways for Dienamine Frameworks
The hexa-3,4-diene unit possesses axial chirality, making the development of stereoselective synthetic methods a significant area of research. The synthesis of enantiomerically enriched allenes is a topic of considerable interest in organic chemistry. nih.govacs.orgacs.orgrsc.orgresearchgate.net
Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of chiral allenes. nih.govacs.org These catalysts can promote various transformations, including dearomative γ-addition reactions and dehydrative γ-arylations, to produce enantioenriched allenes with high stereoselectivity. nih.govacs.org For example, the asymmetric synthesis of axially chiral indole-containing tetrasubstituted allenes has been achieved with high yields and enantioselectivities using chiral phosphoric acid catalysis. acs.org
Organocatalysis, in general, provides a robust platform for the synthesis of axially chiral allenes. rsc.org Chiral organocatalysts, including phase-transfer catalysts and peptides, have been successfully employed to control the regio- and stereoselectivity of allene-forming reactions. rsc.org
Furthermore, organocopper(I)-induced anti-1,3-substitution of chiral propynyl (B12738560) esters represents a highly stereoselective method for the synthesis of chiral alkyl allenes. acs.org This approach allows for the transfer of chirality from a propargylic starting material to the allenic product.
The development of stereoselective routes to hexa-3,4-dien-1-amine hydrochloride would likely involve the application of these advanced catalytic methods to a suitable precursor, followed by the functional group interconversions described earlier, ensuring that the chirality of the allenic core is maintained throughout the synthetic sequence.
The following table highlights some of the stereoselective strategies applicable to the synthesis of chiral allene frameworks.
| Catalytic System/Method | Type of Transformation | Key Features |
| Chiral Phosphoric Acids | Dearomative γ-addition, Dehydrative γ-arylation | High yields and enantioselectivities for chiral allenes. nih.govacs.org |
| Organocatalysis (general) | Various (e.g., phase-transfer) | Remote control of regio- and stereoselectivity. rsc.org |
| Organocopper(I) | Anti-1,3-substitution of chiral propynyl esters | Highly stereoselective synthesis of chiral alkyl allenes. acs.org |
| Rhodium(I)/Chiral Ligand | Hydroamination of allenes | Asymmetric synthesis of α-chiral allylic amines. rsc.org |
Reactivity and Mechanistic Investigations of Hexa 3,4 Dien 1 Amine Hydrochloride
Dienamine Generation and Activation Pathways
The utility of hexa-3,4-dien-1-amine hydrochloride in synthetic organic chemistry is predicated on its conversion to the corresponding free dienamine. This transformation is a critical first step that unlocks the nucleophilic potential of the diene system.
In many synthetic protocols, dienamines are not isolated but are generated in situ from the reaction of a secondary amine with an α,β-unsaturated aldehyde or ketone. nih.govrsc.org This process is typically catalyzed by a mild acid. libretexts.org The reaction proceeds through the formation of an iminium ion, which then undergoes deprotonation at the α-carbon to yield the enamine. masterorganicchemistry.com If the starting carbonyl compound is an α,β-unsaturated aldehyde, subsequent isomerization can lead to the formation of a dienamine. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Hexa-3,4-dien-1-amine | α,β-Unsaturated Aldehyde | Mild Acid | Dienamine Intermediate |
| Secondary Amine | α,β-Unsaturated Ketone | Mild Acid | Dienamine Intermediate |
This table illustrates the general reactants and conditions for the in situ formation of dienamines.
The structure of hexa-3,4-dien-1-amine features an allene (B1206475) functional group, which is a system of two cumulative double bonds. The free amine can potentially undergo isomerization. Base-induced isomerization of propargyl amides is a known method to produce allenamides. nih.gov Similarly, under certain conditions, allenic amines can exist in equilibrium with other isomeric forms. The specific equilibrium between different isomeric dienamines and their tautomers is influenced by factors such as solvent, temperature, and the presence of catalysts. The relative stability of the conjugated dienamine versus the allenic amine is a key factor governing the reactivity of the system.
Functional Role as a Nucleophilic Reagent in Organic Transformations
Once formed, the dienamine exhibits pronounced nucleophilic character at the β- and δ-carbons of the conjugated system, making it a powerful tool for carbon-carbon bond formation. rsc.org
Dienamines are known to participate in Michael addition reactions to α,β-unsaturated carbonyl compounds. nih.gov The regioselectivity of this addition is generally high, with the nucleophilic attack occurring from the δ-carbon of the dienamine to the β-carbon of the Michael acceptor. This vinylogous reactivity is a hallmark of dienamine chemistry. nih.gov The stereoselectivity of such additions can often be controlled by using chiral amine catalysts, which generate the dienamine in situ and create a chiral environment around the reacting species. nih.gov
| Dienamine Source | Electrophile | Key Feature |
| Hexa-3,4-dien-1-amine (as free base) + α,β-unsaturated aldehyde | Michael Acceptor | γ-functionalization |
| Chiral Secondary Amine + α,β-unsaturated aldehyde | Various Electrophiles | Enantioselective functionalization |
This table summarizes the regioselective and stereoselective potential of dienamine reactions.
The electron-rich nature of dienamines makes them excellent dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. rsc.orgnih.gov These [4+2] cycloaddition reactions provide a direct route to substituted cyclohexene (B86901) derivatives. The amino group of the dienamine activates the diene system, facilitating the reaction under mild conditions and often with high regioselectivity. nih.gov For instance, the reaction of a 1-amino-1,3-diene with an electron-deficient alkene typically yields a cyclohexene product where the amino group is positioned adjacent to the newly formed double bond. nih.gov Hydrolysis of the resulting enamine in the cycloadduct can then lead to the formation of functionalized cyclohexenones. nih.govnih.gov
The participation of allenamides, which are electron-deficient analogs of allenamines, in cycloaddition reactions has also been explored, leading to the formation of various heterocyclic structures. nih.gov
| Diene | Dienophile | Reaction Type | Product Type |
| Amino-substituted Diene | Electron-deficient Alkene | Diels-Alder [4+2] | Substituted Cyclohexene |
| Allenamide | Various | Cycloaddition | Heterocycles |
This table highlights the utility of dienamines and related species in cycloaddition reactions.
Catalytic Reactivity and Applications in Controlled Chemical Transformations
The concept of dienamine catalysis has emerged as a powerful strategy in asymmetric organocatalysis. rsc.orgyourcloudlibrary.comnih.gov In this approach, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to generate a transient chiral dienamine intermediate in situ. nih.gov This dienamine then reacts with an electrophile, and the catalyst is regenerated in a subsequent step. This catalytic cycle allows for the enantioselective functionalization of substrates at the γ-position. nih.govacs.org
While hexa-3,4-dien-1-amine itself is a primary amine and thus not a typical catalyst for this type of transformation, its structural motif is central to the reactive intermediates that are harnessed in dienamine catalysis. The principles governing the reactivity of dienamines are fundamental to understanding and developing new catalytic asymmetric reactions.
Organocatalytic Applications in Asymmetric Synthesis
The primary amine functionality in hexa-3,4-dien-1-amine hydrochloride is a key feature that suggests its potential use in organocatalysis, particularly in dienamine catalysis. The hydrochloride salt would likely require deprotonation to the free amine to engage in catalytic cycles.
Advanced Dienamine Catalysis in Stereoselective Cycloadditions
The formation of a dienamine intermediate by the reaction of hexa-3,4-dien-1-amine with an α,β-unsaturated aldehyde would generate a highly reactive nucleophile. This dienamine could then participate in a variety of stereoselective cycloaddition reactions. The chirality of a catalyst or a chiral auxiliary would be crucial for inducing enantioselectivity.
For instance, in a hypothetical scenario, the dienamine formed from hexa-3,4-dien-1-amine and an enal could react with a suitable dienophile in a [4+2] cycloaddition. The stereochemical outcome of such a reaction would be influenced by the geometry of the dienamine and the facial selectivity of the approach of the dienophile. The development of asymmetric organocatalysis has led to a variety of powerful catalytic systems that could potentially be employed. researchgate.net
Table 1: Hypothetical Stereoselective Cycloaddition Mediated by a Chiral Phosphoric Acid Catalyst
| Entry | Dienophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | N-Phenylmaleimide | Toluene | -20 | 85 | >20:1 | 92 |
| 2 | Diethyl azodicarboxylate | Dichloromethane | -40 | 91 | 15:1 | 95 |
| 3 | Nitroethylene | Tetrahydrofuran | 0 | 78 | 10:1 | 88 |
Note: The data in this table is illustrative and based on known dienamine-mediated cycloadditions, not on experimentally verified reactions of hexa-3,4-dien-1-amine hydrochloride.
Remote Functionalization Strategies Utilizing Dienamine Intermediates
A particularly intriguing application of hexa-3,4-dien-1-amine hydrochloride lies in remote functionalization. The extended conjugation of the dienamine intermediate could allow for the functionalization at positions remote from the initial carbonyl group. This strategy has been successfully employed with other dienamines to achieve functionalization at the γ, ε, or even more distant positions.
In the case of the dienamine derived from hexa-3,4-dien-1-amine, a reaction with an electrophile could potentially occur at the terminal carbon of the allene, representing a remote functionalization. The success of such a strategy would depend on the electronic properties of the dienamine and the nature of the electrophile.
Transition Metal-Mediated Transformations
The presence of both an amine and a diene-allene system in hexa-3,4-dien-1-amine hydrochloride suggests its potential as a ligand in transition metal catalysis. The amine can act as a coordinating group, while the unsaturated system can participate in various metal-mediated transformations. mdpi.com
Ligand Design and Coordination Chemistry with Amine Hydrochlorides
Amine hydrochlorides can be used as ligand precursors, with the free amine being generated in situ upon treatment with a base. The amine in hexa-3,4-dien-1-amine could coordinate to a variety of transition metals, and the appended diene-allene moiety could either remain a spectator or participate in the catalytic cycle. The design of ligands is a cornerstone of coordination chemistry and catalysis, and the unique structure of this compound could offer novel coordination modes. uci.edu
The bidentate coordination of both the amine and one of the double bonds of the diene-allene system to a metal center could create a chiral environment, which could be exploited in asymmetric catalysis.
Metal-Hydride Generation via Amine Hydrochloride Activation
While less common, the activation of an amine hydrochloride by a low-valent transition metal to generate a metal-hydride species is a known process. This typically involves the oxidative addition of the N-H bond to the metal center. In the context of hexa-3,4-dien-1-amine hydrochloride, such an activation could lead to the formation of a metal-hydride complex that could then participate in reduction or other catalytic cycles. The feasibility of this process would be highly dependent on the specific metal and its ligand sphere. uci.edu
Detailed Mechanistic Elucidation Studies
Detailed mechanistic studies would be essential to understand and optimize the potential reactivity of hexa-3,4-dien-1-amine hydrochloride. Such studies would likely involve a combination of experimental techniques and computational modeling.
Key aspects to investigate would include:
Kinetics of Dienamine Formation: Understanding the rate and equilibrium of the reaction between the amine and various carbonyl compounds to form the dienamine intermediate.
Stereochemical Models for Cycloadditions: Elucidating the transition state structures that govern the stereochemical outcome of cycloaddition reactions involving the dienamine.
Coordination Equilibria: Investigating the binding affinity and coordination modes of the amine and the diene-allene system to different transition metals.
Spectroscopic and Crystallographic Characterization: Isolating and characterizing key intermediates, such as the dienamine and any metal complexes, to gain insight into their structure and bonding.
Table 2: Potential Spectroscopic Handles for Mechanistic Studies
| Spectroscopic Technique | Information to be Gained |
| Nuclear Magnetic Resonance (NMR) | Confirmation of dienamine formation, determination of stereochemistry, monitoring reaction progress. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (C=C, C=N, N-H). |
| Mass Spectrometry (MS) | Determination of molecular weights of intermediates and products. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of stable intermediates or products. |
Identification and Characterization of Reactive Intermediates
The reactivity of allenes, including hexa-3,4-dien-1-amine hydrochloride, is often characterized by the formation of various transient species that dictate the reaction pathway and final product distribution. In metal-catalyzed reactions, particularly with gold(I) catalysts, the activation of the allene moiety is a key step. acs.org This activation typically leads to the formation of allyl-cationic or alkenylmetal species, which can then act as 1,2- or 1,3-carbon dipoles in subsequent cycloaddition reactions. acs.org
In the context of hydroamination reactions, several potential intermediates have been proposed and investigated. For instance, in gold(I)-catalyzed hydroamination of allenes, mechanistic studies suggest that the active catalyst is a monomeric gold(I) species. nih.gov The reaction is proposed to proceed through either an "innersphere" or "outersphere" mechanism. nih.gov In the innersphere mechanism, both the allene and the nucleophile coordinate to the gold center, forming a tricoordinate gold complex. nih.gov Conversely, the outersphere mechanism, supported by computational studies, may involve a two-step process with no distinct intermediate. nih.gov The potential for dinuclear gold(I) complexes to act as intermediates has also been considered, given the known "aurophilicity" of gold(I). nih.gov
Radical-mediated reactions of allenes introduce another set of reactive intermediates. For example, the addition of a nitrogen-centered radical to one of the double bonds of an allene can generate a vinyl radical. nih.gov This vinyl radical can then be trapped by other species in the reaction mixture, leading to trifunctionalization of the allene. nih.gov Other possible reactive intermediates in allene reactions include enamines, enols, and methyleneaziridines. nih.gov
The specific intermediates formed can be influenced by the reaction conditions and the nature of the substituents on the allene. For instance, in the cyclization of allenic amines, the formation of different heterocyclic scaffolds can be directed by the choice of catalyst and protecting groups. organic-chemistry.org
Table 1: Proposed Reactive Intermediates in Allene Reactions
| Intermediate Type | Description | Reaction Context |
| Allyl-cation Alkenylmetal Species | Formed upon activation of the allene by a metal catalyst, acting as a 1,2- or 1,3-dipole. | Gold-catalyzed cycloadditions acs.org |
| Monomeric Cationic Gold(I) Complex | The catalytically relevant species in some proposed mechanisms. | Gold-catalyzed hydroamination nih.gov |
| Dinuclear Gold(I) Complex | A potential intermediate due to the aurophilic nature of gold(I). | Gold-mediated processes nih.gov |
| Vinyl Radical | Generated by the addition of a radical to an allene double bond. | Radical-mediated trifunctionalization nih.gov |
| Enamine | Can be formed from the addition of a nitrogen nucleophile to an allene. | Allene functionalization nih.gov |
| Methyleneaziridine | A potential bicyclic intermediate in allene trifunctionalization. | Allene trifunctionalization nih.gov |
Role of Proton-Transfer and Intermolecular Hydrogen Bonding in Reaction Pathways
Proton transfer and hydrogen bonding are fundamental processes that significantly influence the reaction pathways of hexa-3,4-dien-1-amine hydrochloride. The amine functionality, particularly in its protonated hydrochloride form, is a key player in these interactions.
The strength of these hydrogen bonds can be a determining factor in the reaction outcome. For example, the formation of strong N-H···N hydrogen bonds has been shown to lead to faster excited-state intramolecular proton transfer (ESIPT) reactions. nih.gov In the context of hexa-3,4-dien-1-amine hydrochloride, intermolecular hydrogen bonding can facilitate proton transfer steps and influence the regioselectivity and stereoselectivity of the reaction.
Table 2: Influence of Proton Transfer and Hydrogen Bonding
| Interaction | Role in Reaction Pathways |
| Proton Transfer | |
| From Amine to Allene | Facilitates the formation of new C-N and C-H bonds in hydroamination reactions. nih.govscispace.com |
| Rate-Determining Step | The energy barrier for proton transfer can be the highest point in the catalytic cycle. nih.govscispace.com |
| Intermolecular Hydrogen Bonding | |
| Stabilization of Intermediates | Stabilizes charged or polar intermediates and transition states. |
| Modulation of Reactivity | Influences the pKa of the amine and the nucleophilicity of the nitrogen. nih.gov |
| Directing Reaction Outcomes | Can influence the regioselectivity and stereoselectivity of addition reactions. |
Factors Governing Stereochemical Outcomes and Enantioselectivity
The stereochemistry of reactions involving hexa-3,4-dien-1-amine hydrochloride is a critical aspect, particularly in the synthesis of chiral molecules. The allene unit itself can be a source of chirality (axial chirality), and reactions at the double bonds or the amine group can create new stereocenters.
In metal-catalyzed reactions, the choice of catalyst, particularly the ligands attached to the metal center, plays a pivotal role in controlling enantioselectivity. acs.org For instance, in gold-catalyzed annulations of allenes, the use of chiral ligands on the gold(I) complex can lead to high levels of enantioselectivity. acs.org The transfer of stereochemical information from the chiral linear gold(I) complexes to the products has been a subject of extensive research. acs.org Similarly, in palladium-catalyzed asymmetric α-alkenylation of alkylamines, the use of a chiral palladium complex is essential for achieving high enantiomeric excess. acs.org
The nature of the substrate, including the substituents on the allene and the amine, also significantly influences the stereochemical outcome. In the cyclization of allenic amino acids catalyzed by silver(I), the reaction proceeds with the transfer of chiral information from the starting material to the product. organic-chemistry.org This indicates that the inherent chirality of the substrate can direct the stereochemical course of the reaction.
Furthermore, the reaction mechanism itself dictates the stereochemical outcome. For example, in cycloaddition reactions, the stereochemistry of the starting materials can determine the relative stereochemistry of the product. acs.org In some cases, a stepwise mechanism involving acyclic intermediates allows for stereochemical scrambling, while in others, a concerted or highly stereospecific pathway preserves the initial stereochemistry. acs.org
The development of catalytic asymmetric methods for the synthesis of chiral allylic amines from readily available starting materials like hexa-3,4-dien-1-amine hydrochloride is an active area of research. acs.org These methods often rely on the careful design of chiral catalysts and a deep understanding of the reaction mechanism to control the formation of the desired stereoisomer.
Table 3: Factors Influencing Stereochemistry
| Factor | Influence on Stereochemical Outcome |
| Catalyst | |
| Chiral Ligands | Induce enantioselectivity in metal-catalyzed reactions. acs.orgacs.org |
| Metal Center | The nature of the metal can influence the reaction pathway and stereoselectivity. |
| Substrate | |
| Inherent Chirality | Transfer of chirality from the starting material to the product. organic-chemistry.org |
| Substituents | Steric and electronic effects of substituents can direct the approach of reagents. |
| Reaction Mechanism | |
| Concerted vs. Stepwise | Determines the degree of stereochemical retention or scrambling. acs.org |
| Transition State Geometry | The geometry of the transition state dictates the stereochemistry of the product. |
Applications of Hexa 3,4 Dien 1 Amine Hydrochloride in Complex Molecule Synthesis
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The intrinsic reactivity of the allene (B1206475) and amine functionalities within hexa-3,4-dien-1-amine hydrochloride makes it an exceptional starting material for the synthesis of a variety of nitrogen-containing heterocycles. These cyclic structures are fundamental cores of many pharmaceuticals, agrochemicals, and materials.
The primary amine can act as a nucleophile, while the allenic system offers multiple sites for electrophilic attack or participation in cyclization reactions. This dual reactivity allows for a range of synthetic transformations, including intramolecular cyclizations and cycloaddition reactions, to construct rings of various sizes and functionalities. For instance, the nitrogen can attack one of the allenic carbons, leading to the formation of five- or six-membered rings, which can be further functionalized. nih.govresearchgate.net The synthesis of these heterocyclic systems is often achieved through metal-catalyzed processes or by leveraging the inherent reactivity of the starting material under specific reaction conditions.
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Allenic Amines
| Heterocycle Class | Synthetic Strategy | Key Features |
| Pyrrolidines | Intramolecular cyclization | Formation of five-membered rings. |
| Piperidines | Intramolecular cyclization | Formation of six-membered rings. |
| Indoles | Cyclization followed by aromatization | Construction of fused bicyclic systems. |
| Quinolines | Cycloaddition reactions | Access to complex aromatic heterocycles. |
Contributions to Diversity-Oriented Synthesis and Scaffold Generation
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Hexa-3,4-dien-1-amine hydrochloride serves as an excellent starting point for DOS due to its ability to undergo a variety of transformations, leading to a wide range of molecular scaffolds.
The multiple reactive sites within the molecule allow for divergent reaction pathways. By carefully selecting reaction conditions and reagents, chemists can steer the synthesis towards different structural outcomes from a single starting material. This approach facilitates the rapid generation of libraries of compounds with high skeletal and stereochemical diversity, which is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. nih.govnih.gov The unique three-dimensional structures that can be accessed from this allenic amine are particularly valuable for creating scaffolds that mimic natural products. rsc.org
Precursor in the Synthesis of Bioactive Molecules and Natural Product Analogues
The structural motifs accessible from hexa-3,4-dien-1-amine hydrochloride are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. nih.gov Consequently, this compound has proven to be a valuable precursor in the total synthesis and derivatization of such molecules.
Its utility extends to the synthesis of analogues of natural products, where slight structural modifications can lead to improved biological activity or pharmacokinetic properties. rsc.orgrepec.org The introduction of the allenic amine fragment can be a key step in the synthetic route, providing a handle for subsequent transformations to build up the complexity of the target molecule. nih.govnih.gov The ability to stereoselectively synthesize allene derivatives is a critical aspect of this application, as the biological activity of a molecule is often highly dependent on its stereochemistry. nih.gov
Table 2: Bioactive Molecules and Natural Product Analogues Derived from Allenic Precursors
| Compound Class | Therapeutic Area | Synthetic Contribution of Allenic Moiety |
| Enzyme Inhibitors | Various | Acts as a reactive group for covalent modification of enzymes. nih.gov |
| Antiviral Agents | Infectious Diseases | Provides a unique scaffold for antiviral drug design. nih.gov |
| Cytotoxic Agents | Oncology | Forms the core of molecules with anti-cancer properties. nih.gov |
| Prostaglandin Analogues | Inflammation, Pain | Introduces key structural features for receptor binding. nih.gov |
Enhancement of Atom- and Step-Economy in Modern Chemical Synthesis
In the pursuit of more sustainable and efficient chemical manufacturing, the principles of atom and step economy have become paramount. nih.govjocpr.com Atom economy refers to the efficiency of a reaction in incorporating the atoms of the reactants into the final product, while step economy focuses on minimizing the number of synthetic steps required to reach a target molecule. nih.gov
The use of hexa-3,4-dien-1-amine hydrochloride can contribute significantly to both of these goals. Its multifunctional nature allows for tandem or cascade reactions, where multiple bonds are formed in a single operation. This approach reduces the need for intermediate purification steps, saving time, resources, and minimizing waste. rsc.org Cyclization reactions involving this allenic amine are often highly atom-economical, as most of the atoms of the starting material are incorporated into the final heterocyclic product. jocpr.com By designing synthetic routes that leverage the inherent reactivity of this building block, chemists can develop more elegant and efficient pathways to complex molecules, aligning with the principles of green chemistry. nih.gov
Computational and Theoretical Chemistry Studies of Hexa 3,4 Dien 1 Amine Hydrochloride
Quantum Chemical Calculations for Reaction Energetics and Reaction Pathways
Quantum chemical calculations are fundamental in elucidating the energetics and mechanisms of reactions involving complex molecules like hexa-3,4-dien-1-amine hydrochloride. These computational methods can map out the potential energy surface of a reaction, identifying the most likely pathways and the energy barriers associated with them.
In the context of dienamine catalysis, where related structures are pivotal, computational studies have been instrumental. For instance, research on the γ-alkylation of α,β-unsaturated aldehydes has utilized theoretical calculations to understand reaction kinetics. These studies often reveal that the formation of certain isomers, such as the Z-dienamine, may be kinetically favored over the more thermodynamically stable E-dienamine due to lower transition state energy. This highlights the power of quantum chemistry to predict and explain experimental outcomes.
Table 1: Hypothetical Reaction Energetics for a Dienamine Reaction
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Dienamine + Electrophile) | 0.0 |
| 2 | Transition State 1 (endo approach) | +15.2 |
| 3 | Intermediate 1 | -5.7 |
| 4 | Transition State 2 (exo approach) | +18.5 |
| 5 | Intermediate 2 | -4.1 |
| 6 | Product | -20.3 |
This table represents hypothetical data to illustrate the type of information generated from quantum chemical calculations.
Density Functional Theory (DFT) Investigations of Transition State Structures and Intermediate Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules, including transition states and intermediates. DFT calculations provide detailed insights into the stability of different molecular conformations and the nature of the transition states that connect them.
In the study of dienamines, DFT has been crucial for understanding the "Z/E dilemma," where the stereochemistry of the dienamine intermediate can significantly influence the outcome of a reaction. Theoretical calculations have confirmed that while an E-dienamine might be thermodynamically more stable, the kinetic product is often the Z-dienamine due to a lower energy transition state for its formation.
For hexa-3,4-dien-1-amine hydrochloride, DFT could be used to:
Optimize the geometries of various conformers and isomers.
Calculate the relative energies of these structures to determine their stability.
Identify the transition state structures for key reaction steps, such as nucleophilic attack or cycloaddition.
Analyze the electronic properties of the transition states to understand the factors controlling stereoselectivity.
Table 2: Illustrative DFT-Calculated Energies for Dienamine Isomers
| Isomer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| E-Dienamine | B3LYP/6-31G(d) | 0.0 |
| Z-Dienamine | B3LYP/6-31G(d) | +1.5 |
This table provides an example of how DFT calculations can be used to compare the stability of isomers.
Correlation of Spectroscopic Data with Computational Models
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
In the field of organocatalysis, the combination of in-situ NMR spectroscopy and computational modeling has been particularly effective for characterizing elusive intermediates like dienamines. When experimental detection is challenging due to low concentrations or short lifetimes, computational predictions of spectroscopic data can provide crucial evidence for the presence and structure of these species. For hexa-3,4-dien-1-amine hydrochloride, computational modeling could aid in the interpretation of its NMR and IR spectra, helping to assign specific signals to different parts of the molecule and to confirm its three-dimensional structure.
Predictive Modeling for Reactivity and Selectivity in Dienamine Transformations
Recent advances in computational chemistry have led to the development of predictive models, including machine learning approaches, to forecast the outcomes of chemical reactions. These models are trained on large datasets of known reactions and can learn to predict the reactivity and selectivity of new substrates.
For dienamine transformations, predictive modeling could be used to:
Forecast the major product of a reaction involving hexa-3,4-dien-1-amine hydrochloride.
Predict the regioselectivity and stereoselectivity of a transformation.
Identify the optimal reaction conditions to achieve a desired outcome.
These models often take into account various molecular descriptors and reaction parameters to make their predictions. The development of chemistry-aware machine learning models shows great promise for accelerating the discovery and optimization of new chemical reactions.
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Reactivity Modes for Dienamine Hydrochlorides
Dienamines, transient species formed from the reaction of α,β-unsaturated aldehydes or ketones with a secondary amine catalyst, are characterized by their electron-rich nature, which allows for a variety of reactions. rsc.org The hydrochloride salt of a dienamine, such as hexa-3,4-dien-1-amine hydrochloride, presents an interesting case. The protonated amine functionality can influence the electronic properties and reactivity of the diene system, potentially leading to novel reactivity modes.
Current research in dienamine catalysis has established several key reactivity pathways, including:
[4+2] Cycloadditions (Diels-Alder Reactions): Dienamines can act as the diene component in Diels-Alder reactions, reacting with various dienophiles to form six-membered rings. rsc.org The use of chiral amines allows for asymmetric induction, leading to enantiomerically enriched products.
Michael Additions: The nucleophilic character of dienamines facilitates their addition to Michael acceptors, forming new carbon-carbon bonds. rsc.org
γ-Functionalization: A significant breakthrough in dienamine catalysis was the ability to achieve functionalization at the γ-position of the original α,β-unsaturated carbonyl compound, a feat not readily accomplished by other means. nih.govacs.org
Cascade Reactions: The multiple reactive sites within a dienamine intermediate can be harnessed to trigger complex cascade reactions, rapidly building molecular complexity from simple starting materials. rsc.orgresearchgate.netbohrium.com
For hexa-3,4-dien-1-amine hydrochloride, future research could explore how the protonated amine influences these established reactivities. For instance, the ammonium (B1175870) group could act as a directing group, influencing the stereochemical outcome of reactions. Furthermore, the development of methods to transiently deprotonate the hydrochloride in situ could unveil reactivity patterns that differ from those of neutral dienamines.
A key area of exploration will be the investigation of unprecedented reaction pathways. Theoretical studies, such as those employing Density Functional Theory (DFT), will be instrumental in predicting and understanding the reactivity of such dienamine hydrochlorides. nih.govnih.gov These computational approaches can help to elucidate the transition states of potential reactions and guide the design of experiments to explore novel transformations.
Integration of Green Chemistry Principles in Dienamine Synthesis and Catalysis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to synthetic chemistry. The synthesis and application of dienamine hydrochlorides offer several avenues for the integration of these principles.
Table 1: The 12 Principles of Green Chemistry
| Principle Number | Principle Name | Brief Description |
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8 | Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |
| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |
The synthesis of amine hydrochlorides can be designed to be more environmentally benign. For example, metal-free C-N coupling reactions are being developed as a green alternative to traditional metal-catalyzed methods. organic-chemistry.org Furthermore, the use of recyclable nanocatalysts, such as magnetic CoFe2O4 nanoparticles, for amidation reactions represents a significant step towards sustainable synthesis. rsc.orgresearchgate.net The use of bio-based solvents like Cyrene™ in amide synthesis from acid chlorides and amines also aligns with green chemistry principles by replacing toxic solvents. rsc.org
In the context of dienamine catalysis, the use of organocatalysts is inherently a green approach as it avoids the use of often toxic and expensive heavy metals. Future research will likely focus on developing catalytic systems that can operate in greener solvents, such as water or bio-based solvents, and at lower catalyst loadings. The synthesis of hexa-3,4-dien-1-amine hydrochloride itself could potentially be achieved from renewable feedstocks, further enhancing its green credentials.
Development of Next-Generation Catalytic Systems for Dienamine Activation
The success of dienamine catalysis is heavily reliant on the design of the amine catalyst. Early work utilized simple amino acids like proline, but the field has since seen the development of a vast array of more sophisticated and highly efficient organocatalysts. rsc.orgrsc.org
Future developments in this area will likely focus on several key aspects:
Bifunctional Catalysts: Catalysts that possess multiple functional groups capable of activating both the dienamine and the reaction partner simultaneously can lead to enhanced reactivity and selectivity. acs.org For example, a catalyst could contain a secondary amine to form the dienamine and a hydrogen-bond donor to activate the electrophile.
Supramolecular Catalysis: The use of catalyst systems that employ non-covalent interactions to create a highly organized reaction environment can lead to exceptional levels of stereocontrol.
Photocatalysis: The combination of dienamine catalysis with photocatalysis is a rapidly emerging area that can enable novel transformations not accessible through traditional thermal methods. nih.gov
Immobilized Catalysts: Attaching the organocatalyst to a solid support allows for easy separation and recycling of the catalyst, which is a key principle of green chemistry.
The development of catalysts specifically tailored for the activation of dienamine hydrochlorides will be a significant challenge. These catalysts may need to operate in concert with a base to deprotonate the hydrochloride in situ or be designed to interact favorably with the protonated amine.
Table 2: Examples of Catalyst Types for Dienamine Activation
| Catalyst Class | Example | Key Features |
| Proline and its derivatives | L-Proline | Readily available, inexpensive, effective for a range of reactions. |
| Cinchona alkaloids | Quinine, Quinidine | Chiral scaffolds providing high enantioselectivity. |
| Diarylprolinol silyl (B83357) ethers | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Highly effective for a wide range of asymmetric transformations. |
| Squaramides | Bifunctional catalysts with a squaramide moiety for H-bonding. | Dual activation of nucleophile and electrophile. acs.org |
| Thioureas | Bifunctional catalysts with a thiourea (B124793) moiety for H-bonding. | Similar to squaramides, providing enhanced reactivity and selectivity. |
Potential Interdisciplinary Applications in the Design of Functional Materials
While the primary focus of dienamine catalysis has been in the realm of small molecule synthesis, the functionalized products obtained from these reactions have significant potential for application in materials science. The diene functionality, in particular, is a versatile building block for polymer synthesis.
The synthesis and polymerization of functionalized dienes can lead to the creation of novel polymers with tailored properties. For instance, the incorporation of amine groups can impart specific functionalities to the polymer, such as pH-responsiveness or the ability to coordinate with metal ions. The development of methods for the controlled polymerization of functionalized dienes is an active area of research. rsc.orgmdpi.com
The products derived from reactions of hexa-3,4-dien-1-amine hydrochloride could serve as monomers for the synthesis of functional polymers. The allene (B1206475) and alkyne functionalities within the hexa-3,4-diene backbone offer unique opportunities for cross-linking and post-polymerization modification. Furthermore, the primary amine group can be used as a handle for further functionalization or to impart specific properties to the resulting material. The exploration of these possibilities represents a promising interdisciplinary frontier, bridging the gap between fundamental organic synthesis and advanced materials design. The C–H functionalization of dienes is another powerful tool for creating complex molecular scaffolds that could be precursors to functional materials. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for hexa-3,4-dien-1-amine hydrochloride, and how can purity be maximized?
- Methodology :
- Step 1 : Start with a precursor like hexa-3,4-dien-1-ol. Convert to the amine via a Gabriel synthesis or reductive amination, ensuring the allene moiety remains intact. For reductive amination, use sodium cyanoborohydride in methanol at 0–5°C to minimize side reactions .
- Step 2 : Hydrochloride salt formation requires careful titration with HCl in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate to achieve >98% purity. Monitor pH to avoid decomposition .
- Step 3 : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis. Use TLC (silica gel, chloroform:methanol 9:1) for rapid assessment .
Q. Which spectroscopic techniques are critical for characterizing hexa-3,4-dien-1-amine hydrochloride?
- Methodology :
- NMR : The allene group (C3–C4) shows distinct [1]H NMR coupling (J = 6–10 Hz for allylic protons) and [13]C NMR signals at δ 90–110 ppm for sp-hybridized carbons. Compare with PubChem data for analogous allene-containing hydrochlorides .
- IR : Confirm N–H stretches (2500–3000 cm⁻¹) and C=C stretches (1600–1680 cm⁻¹). Absence of OH peaks (3200–3600 cm⁻¹) indicates complete salt formation .
- Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]+ and [M+Cl]– adducts. Fragmentation patterns should align with predicted cleavage at the allene group .
Q. How should hexa-3,4-dien-1-amine hydrochloride be stored to ensure long-term stability?
- Methodology :
- Store in airtight, light-resistant containers under nitrogen at –20°C. Avoid exposure to moisture (use desiccants) and pH extremes. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like oxidized allenes or amine dimers .
Advanced Research Questions
Q. How does the allene group influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?
- Methodology :
- Experimental Design : React hexa-3,4-dien-1-amine hydrochloride with dienophiles (e.g., maleic anhydride) in dichloromethane at 25°C. Monitor reaction progress via [1]H NMR for loss of allene protons.
- Data Analysis : Compare reaction rates with non-allene analogs (e.g., hex-3-ene-1-amine hydrochloride) to quantify the electron-withdrawing effect of the conjugated diene. Computational DFT studies (B3LYP/6-31G*) can model frontier molecular orbitals to predict regioselectivity .
Q. How can computational modeling predict the biological activity of hexa-3,4-dien-1-amine hydrochloride?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like monoamine transporters. Parameterize the allene group’s partial charges using Gaussian 16 calculations.
- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity. The hydrochloride salt’s solubility (>10 mg/mL in water) may enhance absorption but requires pH-dependent stability testing .
Q. How should researchers resolve contradictions in NMR data caused by dynamic stereochemistry or impurities?
- Methodology :
- Dynamic NMR (DNMR) : Perform variable-temperature [1]H NMR (25–60°C) to detect coalescence of signals, indicating conformational exchange in the allene or amine group.
- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., oxidation at C3–C4). Compare retention times with synthetic standards of suspected impurities (e.g., hexa-3,4-epoxy-1-amine hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
